molecular formula C8H7N3O3 B1354669 N-methyl-6-nitro-1,3-benzoxazol-2-amine CAS No. 78749-80-1

N-methyl-6-nitro-1,3-benzoxazol-2-amine

Cat. No.: B1354669
CAS No.: 78749-80-1
M. Wt: 193.16 g/mol
InChI Key: WOUIURJKIOVIRX-UHFFFAOYSA-N
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Description

N-methyl-6-nitro-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic structures containing both nitrogen and oxygen atoms within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-nitro-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with N-methylamine and a nitro-substituted aromatic aldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide at elevated temperatures (around 50°C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal catalysts and ionic liquid catalysts are often employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-nitro-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-methyl-6-amino-1,3-benzoxazol-2-amine, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

N-methyl-6-nitro-1,3-benzoxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-6-nitro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-nitro-1,3-benzoxazol-2-amine
  • N-methyl-1,3-benzoxazol-2-amine
  • 2-amino-6-nitrobenzoxazole

Uniqueness

N-methyl-6-nitro-1,3-benzoxazol-2-amine is unique due to the presence of both a nitro group and a methyl group on the benzoxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions and biological assays .

Properties

IUPAC Name

N-methyl-6-nitro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-9-8-10-6-3-2-5(11(12)13)4-7(6)14-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUIURJKIOVIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507674
Record name N-Methyl-6-nitro-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78749-80-1
Record name N-Methyl-6-nitro-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methylaminobenzoxazole (2.0 g, Hetzheim, Annemarie; Schlaak, G.; Kerstan, Christa., Pharmazie, (1987), 42, 80) was added in portions to conc. nitric acid (15 ml) at room temperature. Stirring was continued over 8 h. The reaction mixture was poured onto crushed ice/sodium hydrogen carbonate with vigorous stirring. The precipitated title compound (1.76 g) was collected by filtration and dried in vacuo at 40° C. m/z (API+): 194 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice sodium hydrogen carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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